

In-Depth Technical Guide to Ethyl 5-ethoxy-1H-indole-2-carboxylate

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Compound of Interest

Compound Name: ethyl 5-ethoxy-1H-indole-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **ethyl 5-ethoxy-1H-indole-2-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physical and chemical characteristics, outlines a detailed experimental protocol for its synthesis, and presents a logical workflow for its preparation.

Core Chemical Properties

Ethyl 5-ethoxy-1H-indole-2-carboxylate is a derivative of indole, a prominent scaffold in numerous biologically active compounds. The presence of an ethoxy group at the 5-position and an ethyl carboxylate at the 2-position provides handles for further molecular exploration and modulation of its physicochemical properties.

Physicochemical Data

Limited experimental data is publicly available for this specific compound. The following table summarizes the known quantitative information.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₅ NO ₃	[1]
Molecular Weight	233.26 g/mol	[1][2]
CAS Number	16382-17-5	[1][2][3]
Melting Point	155-156 °C	[4][5]
Purity	97%	[2]
Appearance	White to yellow solid	[5]
Boiling Point	391.1 ± 22.0 °C (Predicted)	[5]
Density	1.185 ± 0.06 g/cm ³ (Predicted)	[5]
pKa	14.77 ± 0.30 (Predicted)	[5]

Note: Boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature. Solubility data is not currently available.

Spectral Data

Specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **ethyl 5-ethoxy-1H-indole-2-carboxylate** is not readily available in the public domain. Researchers are advised to acquire this data upon synthesis or purchase. Based on the structure and data from analogous compounds, the following spectral characteristics can be anticipated:

- ¹H NMR: Signals corresponding to the ethyl groups of the ester and ether, aromatic protons on the indole ring, and the N-H proton of the indole. The aromatic region would show splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
- ¹³C NMR: Resonances for the carbonyl carbon of the ester, carbons of the ethyl groups, and the aromatic carbons of the indole core.
- IR Spectroscopy: Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the ester (around 1700 cm⁻¹), and C-O stretches of the ether and ester groups.

- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (233.26 g/mol).

Experimental Protocols: Synthesis

The most probable synthetic route for **ethyl 5-ethoxy-1H-indole-2-carboxylate** is the Reissert indole synthesis. This classical method involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.^{[6][7][8]}

Reissert Indole Synthesis: A Detailed Protocol

This protocol is adapted from the general principles of the Reissert synthesis and is tailored for the preparation of **ethyl 5-ethoxy-1H-indole-2-carboxylate**. The starting material would be 4-ethoxy-2-nitrotoluene.

Step 1: Condensation to form Ethyl 3-(4-ethoxy-2-nitrophenyl)-2-oxopropanoate

- Reagents and Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of potassium ethoxide in absolute ethanol. This is achieved by cautiously dissolving potassium metal in anhydrous ethanol.
- Reaction: To the cooled potassium ethoxide solution, add diethyl oxalate dropwise with stirring. Subsequently, add a solution of 4-ethoxy-2-nitrotoluene in absolute ethanol dropwise.
- Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours to overnight to ensure complete condensation.
- Work-up: The resulting precipitate, the potassium salt of ethyl 3-(4-ethoxy-2-nitrophenyl)-2-oxopropanoate, is collected by filtration, washed with cold ethanol and then diethyl ether, and dried.

Step 2: Reductive Cyclization to **Ethyl 5-ethoxy-1H-indole-2-carboxylate**

- Reagents and Setup: The dried potassium salt from Step 1 is dissolved in a suitable solvent such as glacial acetic acid or ethanol. A reducing agent is then added. Common reducing

agents for this step include zinc dust in acetic acid, or catalytic hydrogenation (e.g., H₂ with a platinum or palladium catalyst).[6][9]

- **Reaction:** If using zinc and acetic acid, the mixture is stirred, and the reaction progress is monitored by TLC. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere until the uptake of hydrogen ceases.
- **Reaction Conditions:** The reduction is typically performed at room temperature or with gentle heating.
- **Work-up and Purification:**
 - If a metal reductant is used, the reaction mixture is filtered to remove the metal residues. The filtrate is then concentrated under reduced pressure.
 - The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
 - The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
 - The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
 - The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure **ethyl 5-ethoxy-1H-indole-2-carboxylate**.

Chemical Reactivity

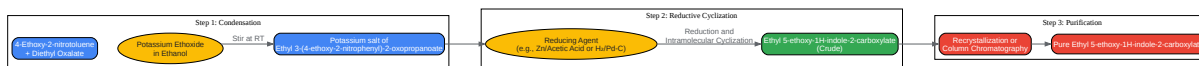
The chemical reactivity of **ethyl 5-ethoxy-1H-indole-2-carboxylate** is governed by the indole nucleus and its substituents.

- **Indole N-H:** The nitrogen atom can be deprotonated with a suitable base and subsequently alkylated or acylated.
- **Electrophilic Aromatic Substitution:** The indole ring is electron-rich and susceptible to electrophilic attack. The most reactive position is typically the C3 position.

- **Ester Group:** The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other derivatives such as amides or undergo reduction to the corresponding alcohol.
- **Ethoxy Group:** The ethoxy group is generally stable but can be cleaved under harsh acidic conditions.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the Reissert indole synthesis for the preparation of **ethyl 5-ethoxy-1H-indole-2-carboxylate**.



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Caption: Workflow for the Reissert Indole Synthesis.

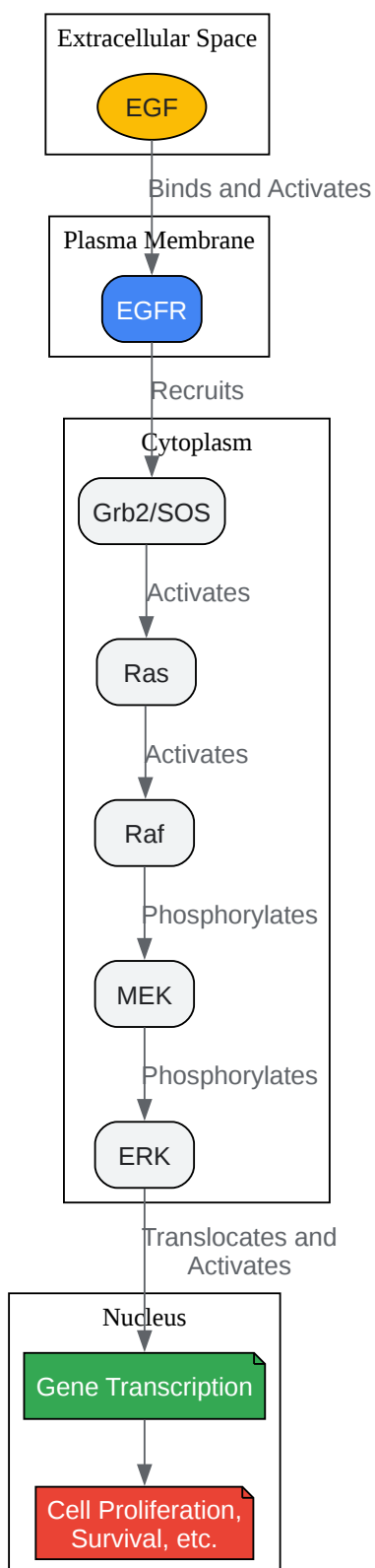
Potential Biological Significance and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively associated with **ethyl 5-ethoxy-1H-indole-2-carboxylate** in the reviewed literature, the indole-2-carboxylate scaffold is present in molecules investigated as inhibitors of various protein kinases. For instance, derivatives of indole-2-carboxamides have been explored as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial in cancer cell proliferation and survival.

The EGFR signaling cascade is a complex pathway that, upon activation by ligands like EGF, leads to the activation of downstream pathways such as the Ras-Raf-MEK-ERK (MAPK)

pathway and the PI3K-Akt pathway, ultimately promoting cell growth, proliferation, and survival. Similarly, CDK2, in complex with cyclins E and A, plays a pivotal role in the G1/S transition of the cell cycle. Inhibition of these pathways is a key strategy in cancer therapy.

The potential for **ethyl 5-ethoxy-1H-indole-2-carboxylate** or its derivatives to interact with such pathways warrants further investigation and could be a valuable direction for future research in drug discovery.



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Caption: Simplified EGFR Signaling Pathway.

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